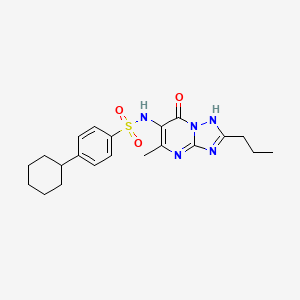

GNE-9278

Description

Properties

IUPAC Name |

4-cyclohexyl-N-(5-methyl-7-oxo-2-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O3S/c1-3-7-18-23-21-22-14(2)19(20(27)26(21)24-18)25-30(28,29)17-12-10-16(11-13-17)15-8-5-4-6-9-15/h10-13,15,25H,3-9H2,1-2H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXCVUICUUOADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=NC(=C(C(=O)N2N1)NS(=O)(=O)C3=CC=C(C=C3)C4CCCCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-9278: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-9278 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors.[1][2] This technical guide provides an in-depth overview of the mechanism of action of GNE-9278, focusing on its molecular interactions, functional consequences, and the experimental methodologies used to elucidate its effects. GNE-9278 enhances the function of NMDA receptors, which are critical for excitatory neurotransmission and synaptic plasticity, by binding to a unique site on the receptor complex.[3][4] This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in the characterization of GNE-9278.

Core Mechanism of Action: Positive Allosteric Modulation of NMDA Receptors

GNE-9278 functions as a positive allosteric modulator of NMDA receptors.[1][2][5] Unlike agonists that directly activate the receptor, GNE-9278 binds to a distinct site to enhance the receptor's response to its endogenous agonists, glutamate and glycine.[2][3] This modulatory activity leads to an increase in the overall function of the NMDA receptor ion channel.

Binding Site and Molecular Interaction

GNE-9278 possesses a unique binding site on the extracellular surface of the transmembrane domain (TMD) of the NMDA receptor.[4] Specifically, it interacts with the GluN1 subunit, a foundational component of all NMDA receptor subtypes.[1][3] This distinguishes it from other NMDA receptor modulators that may bind to the ligand-binding domain (LBD).[5] The interaction with the TMD is crucial for its modulatory effects on ion channel gating.[4]

Functional Consequences of Binding

The binding of GNE-9278 to the NMDA receptor results in several key functional changes:

-

Increased Peak Current: GNE-9278 enhances the amplitude of the ion current that flows through the NMDA receptor channel upon activation.[1][3][5]

-

Slowed Deactivation: It prolongs the activity of the receptor by slowing down its deactivation process following the removal of the agonist.[2][3][5]

-

Enhanced Agonist Potency: GNE-9278 increases the potency of the natural agonists, glutamate and glycine, meaning that lower concentrations of these agonists are required to elicit a response.[1][2][3]

-

Potentiation of Calcium Influx: By enhancing ion flow, GNE-9278 potentiates the influx of calcium (Ca2+) into the neuron, a critical downstream signal for synaptic plasticity.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the potency and efficacy of GNE-9278 across different NMDA receptor subtypes.

Table 1: Potency (EC50) of GNE-9278 on GluN2 Subunit-Containing NMDA Receptors

| GluN2 Subunit | EC50 (μM) | Assay Type | Cell Line |

| GluN2A | 0.74 ± 0.06 | Calcium Influx | HEK |

| GluN2B | 3.07 ± 0.28 | Calcium Influx | HEK |

| GluN2C | 0.47 ± 0.07 | Calcium Influx | HEK |

| GluN2D | 0.32 ± 0.04 | Calcium Influx | HEK |

Data sourced from multiple references.[1][2][5]

Table 2: Efficacy (Maximum Fold Potentiation) of GNE-9278

| GluN2 Subunit | Maximum Fold Potentiation | Assay Type | Cell Line |

| GluN2A | 5.5 ± 0.3 | Calcium Influx | HEK |

| GluN2B | 8.4 ± 0.9 | Calcium Influx | HEK |

| GluN2C | 10.2 ± 0.9 | Calcium Influx | HEK |

| GluN2D | 7.9 ± 0.6 | Calcium Influx | HEK |

Data sourced from reference[5].

Signaling Pathway

GNE-9278 modulates the canonical NMDA receptor signaling pathway. The following diagram illustrates the sequence of events from agonist binding to downstream cellular effects, highlighting the point of intervention for GNE-9278.

Caption: GNE-9278 signaling pathway.

Experimental Protocols

The mechanism of action of GNE-9278 has been elucidated through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Calcium Influx Assays

This assay is used to measure the potentiation of NMDA receptor activity by GNE-9278.

-

Cell Lines: Human Embryonic Kidney (HEK) cells stably expressing different combinations of NMDA receptor subunits (e.g., GluN1/GluN2A, GluN1/GluN2B, etc.) are commonly used.[5]

-

Reagents:

-

Fluo-4 AM or similar calcium-sensitive dye.

-

NMDA receptor agonists: Glutamate and Glycine.

-

GNE-9278 at various concentrations.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+).

-

-

Procedure:

-

Cells are plated in 96-well or 384-well plates and grown to confluence.

-

The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) for a specified time at 37°C.

-

After washing to remove excess dye, the cells are treated with a sub-maximal concentration of glutamate (e.g., EC20) and a saturating concentration of glycine.[5]

-

GNE-9278 is added at varying concentrations.

-

The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data is analyzed to determine EC50 and maximal potentiation values.

-

Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology directly measures the ion current through the NMDA receptor channels.

-

Preparation: Whole-cell patch-clamp recordings are performed on HEK cells expressing NMDA receptors or on primary neurons.[6][7]

-

Solutions:

-

External Solution: Contains physiological concentrations of ions, including Na+, K+, Ca2+, and Cl-, buffered to pH 7.4.

-

Internal Solution (Pipette Solution): Contains a high concentration of K+ or Cs+ and is buffered to pH 7.2.

-

Agonists (glutamate and glycine) and GNE-9278 are applied via a rapid perfusion system.

-

-

Procedure:

-

A glass micropipette forms a high-resistance seal with the cell membrane.

-

The membrane patch is ruptured to gain electrical access to the cell interior (whole-cell configuration).

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

NMDA receptors are activated by applying glutamate and glycine.

-

GNE-9278 is co-applied with the agonists to measure its effect on the current amplitude, activation, and deactivation kinetics.[5][6]

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for characterizing GNE-9278.

Caption: Experimental workflow for GNE-9278 characterization.

Caption: Logical relationship of GNE-9278's mechanism.

Conclusion

GNE-9278 is a valuable research tool for studying the function and pharmacology of NMDA receptors. Its well-defined mechanism of action as a positive allosteric modulator, coupled with its unique binding site on the transmembrane domain, provides a novel avenue for modulating NMDA receptor activity. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working to understand the intricate roles of NMDA receptors in neuronal function and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GNE 9278 | NMDA Receptors | Tocris Bioscience [tocris.com]

- 3. Bi-directional allosteric pathway in NMDA receptor activation and modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The positive allosteric modulator of NMDA receptors, GNE-9278, blocks the ethanol-induced decrease of excitability in developing retrosplenial cortex neurons from mice - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE-9278 Binding Site on GluN1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-9278 is a novel positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Unlike many other NMDA receptor modulators that target the extracellular ligand-binding or amino-terminal domains, GNE-9278 exhibits a unique mechanism of action by binding to the transmembrane domain (TMD) of the obligatory GluN1 subunit. This technical guide provides a comprehensive overview of the binding site of GNE-9278 on GluN1, its mechanism of action, and the experimental methodologies used to characterize this interaction.

GNE-9278 Binding Site and Mechanism of Action

GNE-9278 binds to a novel allosteric site located on the extracellular surface of the transmembrane domain (TMD) of the GluN1 subunit.[1][2] This interaction potentiates NMDA receptor activity by increasing the peak current amplitude and slowing the deactivation kinetics of the receptor upon agonist washout.[3] The modulatory effect of GNE-9278 is state-dependent, showing a preference for the agonist-bound conformation of the receptor.

Site-directed mutagenesis studies have identified key residues within the pre-M1 helix and the M3 helix of the GluN1 subunit as critical for GNE-9278's modulatory activity. Specifically, residues Threonine 550 (T550) and Aspartate 552 (D552) in the pre-M1 segment are believed to be structural determinants for GNE-9278 binding. Furthermore, mutation of a single residue near the "Lurcher" motif in the M3 helix can convert the positive allosteric modulation of GNE-9278 into a negative one.[1][2]

The binding of GNE-9278 to the GluN1 TMD induces long-range conformational changes that extend to the extracellular amino-terminal domain (ATD) of the GluN2 subunit. This "bottom-up" allostery stabilizes a more coupled state of the ATD, which is associated with enhanced receptor activation.[4] This allosteric communication pathway highlights the intricate interplay between different domains of the NMDA receptor in controlling its function.

Quantitative Data

The following tables summarize the quantitative data available for the interaction of GNE-9278 with NMDA receptors.

Table 1: Potentiation of NMDA Receptor Subtypes by GNE-9278

| GluN2 Subtype | EC50 (µM) for Potentiation | Maximum Fold Potentiation | Cell Type | Assay | Reference |

| GluN2A | 0.74 | Not specified | HEK | Calcium Influx | [3] |

| GluN2B | 3.07 | Not specified | HEK | Calcium Influx | [3] |

| GluN2C | 0.47 | Not specified | HEK | Calcium Influx | [3] |

| GluN2D | 0.32 | ~7.9-fold (HEK), ~14.9-fold (Oocytes) | HEK, Xenopus Oocytes | Calcium Influx, Electrophysiology | [3][4] |

Table 2: Effects of GNE-9278 on NMDA Receptor Electrophysiological Properties

| Parameter | Effect of GNE-9278 | Concentration | Receptor Subtype | Notes | Reference |

| Peak Current Amplitude | Increased | 2, 5, 10 µM | Native (retrosplenial cortex) | Dose-dependent increase | [5][6] |

| Decay Time (Deactivation) | Increased (Slowed) | 2, 5, 10 µM | Native (retrosplenial cortex) | Dose-dependent increase | [5][6] |

| Total Charge Transfer | Increased | 2, 5, 10 µM | Native (retrosplenial cortex) | Dose-dependent increase | [5][6] |

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway Modulation by GNE-9278

Caption: GNE-9278 binds to the GluN1 TMD, potentiating NMDA receptor channel opening.

Experimental Workflow for GNE-9278 Binding Site Characterization

Caption: Logical workflow for identifying and characterizing the GNE-9278 binding site.

Experimental Protocols

Calcium Influx Assay (FLIPR-based)

This protocol is used for high-throughput screening and characterization of NMDA receptor modulators.

a. Cell Culture and Plating:

-

Culture Human Embryonic Kidney (HEK293) cells stably co-expressing the human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2C, or GluN2D) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and appropriate selection antibiotics.

-

The day before the assay, plate the cells into 384-well black-walled, clear-bottom microplates at a density of 20,000-40,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.

b. Dye Loading:

-

Prepare a calcium-sensitive dye loading buffer (e.g., FLIPR Calcium 5 Assay Kit) according to the manufacturer's instructions. This typically involves dissolving the dye in an assay buffer containing Hank's Balanced Salt Solution (HBSS) and 20 mM HEPES.

-

Remove the cell culture medium from the plates and add 20 µL of the dye loading buffer to each well.

-

Incubate the plates for 60 minutes at 37°C.

c. Compound Addition and Signal Detection:

-

Prepare serial dilutions of GNE-9278 and control compounds in assay buffer.

-

Use a Fluorometric Imaging Plate Reader (FLIPR) to measure intracellular calcium concentration.

-

Establish a baseline fluorescence reading for approximately 10-20 seconds.

-

Add GNE-9278 or control compounds to the wells, followed by the addition of an EC20-EC50 concentration of glutamate and a saturating concentration of glycine.

-

Continuously record the fluorescence signal for 3-5 minutes.

d. Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

Calculate the EC50 for potentiation by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a detailed characterization of the effects of GNE-9278 on the biophysical properties of the NMDA receptor.

a. Cell Preparation:

-

Plate HEK293 cells expressing the desired NMDA receptor subunits onto glass coverslips.

-

Transfect cells with the appropriate plasmids using a suitable transfection reagent (e.g., Lipofectamine). A plasmid encoding Green Fluorescent Protein (GFP) can be co-transfected to identify transfected cells.

-

Record from cells 24-48 hours after transfection.

b. Recording Setup:

-

Transfer a coverslip to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution containing (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 1 CaCl2, and 0.01 EDTA, pH adjusted to 7.3 with NaOH.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, pH adjusted to 7.2 with CsOH.

c. Data Acquisition:

-

Establish a whole-cell recording configuration on a GFP-positive cell.

-

Clamp the cell at a holding potential of -60 mV.

-

Rapidly apply a solution containing a saturating concentration of glutamate (e.g., 1 mM) and glycine (e.g., 100 µM) to elicit an NMDA receptor-mediated current.

-

After obtaining a stable baseline response, co-apply GNE-9278 with the agonists.

-

Record changes in the peak current amplitude and the deactivation time course upon agonist removal.

d. Data Analysis:

-

Measure the peak current amplitude in the absence and presence of GNE-9278 to determine the fold potentiation.

-

Fit the deactivation phase of the current to a single or double exponential function to determine the deactivation time constants (τ).

Site-Directed Mutagenesis

This method is used to identify specific amino acid residues involved in GNE-9278 binding and modulation.

a. Primer Design:

-

Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center.

-

The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

b. Mutagenesis PCR:

-

Set up a PCR reaction containing:

-

50 ng of plasmid DNA (e.g., pcDNA3.1 containing the human GluN1 sequence)

-

125 ng of forward primer

-

125 ng of reverse primer

-

1 µL of dNTP mix (10 mM)

-

5 µL of 10x reaction buffer

-

1 µL of PfuUltra DNA polymerase (2.5 U/µL)

-

ddH2O to a final volume of 50 µL

-

-

Perform thermal cycling with the following parameters:

-

Initial denaturation: 95°C for 30 seconds

-

18 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55°C for 1 minute

-

Extension: 68°C for 1 minute/kb of plasmid length

-

-

Final extension: 68°C for 7 minutes

-

c. Digestion of Parental DNA:

-

Add 1 µL of DpnI restriction enzyme to the PCR product.

-

Incubate at 37°C for 1 hour to digest the methylated, non-mutated parental DNA template.

d. Transformation and Sequencing:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate on selective agar plates and incubate overnight.

-

Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.

e. Functional Characterization:

-

Express the mutant GluN1 subunit with the appropriate GluN2 subunit in HEK293 cells.

-

Characterize the effect of GNE-9278 on the mutant receptors using calcium influx assays and/or whole-cell patch-clamp electrophysiology as described above. A loss or significant change in potentiation indicates that the mutated residue is important for GNE-9278's action.

References

- 1. ProtocolsQuickChange < Lab < TWiki [barricklab.org]

- 2. A novel NMDA receptor positive allosteric modulator that acts via the transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bi-directional allosteric pathway in NMDA receptor activation and modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The positive allosteric modulator of NMDA receptors, GNE-9278, blocks the ethanol-induced decrease of excitability in developing retrosplenial cortex neurons from mice - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE-9278: A Positive Allosteric Modulator of NMDA Receptors and its Impact on Synaptic Plasticity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GNE-9278 is a potent, non-selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors. By binding to a unique site on the transmembrane domain of the GluN1 subunit, GNE-9278 enhances receptor function, leading to increased calcium influx and potentiation of synaptic transmission. This guide provides a comprehensive overview of the effects of GNE-9278 on synaptic plasticity, including its mechanism of action, quantitative effects on NMDA receptor subtypes, detailed experimental protocols for its characterization, and its influence on downstream signaling pathways.

Mechanism of Action

GNE-9278 acts as a positive allosteric modulator of NMDA receptors, which are critical for excitatory neurotransmission and synaptic plasticity.[1] Unlike agonists that directly activate the receptor, GNE-9278 binds to a distinct site on the extracellular surface of the transmembrane domains of the GluN1 and GluN2 subunits, enhancing the receptor's response to its endogenous agonists, glutamate and glycine.[2] This potentiation is achieved by increasing the peak amplitude of NMDA receptor currents, slowing the receptor's deactivation kinetics, and increasing the potency of both glutamate and glycine.[2]

The binding of GNE-9278 to the pre-M1 segment of the GluN1 subunit induces long-range conformational changes, a phenomenon described as "bottom-up" allostery. This stabilizes the coupled state of the GluN2 amino-terminal domain, leading to an increase in the receptor's open probability. This modulation of the NMDA receptor's gating properties results in a greater influx of Ca²⁺ upon activation, a key event in the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.

Quantitative Data on GNE-9278's Effects

The potentiation of NMDA receptors by GNE-9278 has been quantified using various experimental paradigms, including calcium influx assays and electrophysiological recordings.

Table 1: Potentiation of NMDA Receptor Subtypes by GNE-9278 (Calcium Influx Assay)

| NMDA Receptor Subunit | EC₅₀ (µM) |

| GluN2A | 0.74 |

| GluN2B | 3.07 |

| GluN2C | 0.47 |

| GluN2D | 0.32 |

Data from calcium influx assays in HEK cell lines.[3]

Table 2: Dose-Dependent Potentiation of NMDA Excitatory Postsynaptic Currents (EPSCs) by GNE-9278

| GNE-9278 Concentration (µM) | Fold Potentiation of EPSC Amplitude | Fold Potentiation of EPSC Decay Time | Fold Potentiation of EPSC Total Charge |

| 2 | - | - | - |

| 5 | ~1.2 | ~1.7 | ~1.4 |

| 10 | ~1.7 | ~2.0 | ~3.5 |

Data from patch-clamp recordings in layer V pyramidal neurons of the retrosplenial cortex of neonatal mice.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effects of GNE-9278 on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in acute brain slices.

3.1.1. Slice Preparation:

-

Anesthetize a postnatal day 6-8 mouse in accordance with institutional animal care and use committee protocols.

-

Perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) slicing solution.

-

Rapidly dissect the brain and prepare 300 µm coronal slices containing the retrosplenial cortex using a vibratome in ice-cold slicing solution.

-

Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂ at 32-34°C for 30 minutes, then maintain at room temperature.

3.1.2. Recording Solutions:

-

Slicing Solution (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 dextrose.

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 1 MgCl₂, 2 CaCl₂, 10 dextrose.

-

Intracellular Solution (in mM): 135 Cs-gluconate, 10 HEPES, 10 Na₂-phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. Adjusted to pH 7.3 with CsOH.

3.1.3. Electrophysiological Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

-

Visualize layer V pyramidal neurons using an upright microscope with infrared differential interference contrast optics.

-

Establish a whole-cell patch-clamp recording with a borosilicate glass pipette (3-5 MΩ) filled with intracellular solution.

-

Voltage-clamp the neuron at +40 mV to relieve the Mg²⁺ block of NMDA receptors.

-

Isolate NMDA receptor-mediated EPSCs by adding CNQX (10 µM) and picrotoxin (100 µM) to the aCSF to block AMPA and GABAₐ receptors, respectively.

-

Evoke EPSCs using a bipolar stimulating electrode placed in layer II/III.

-

Record baseline EPSCs for at least 10 minutes.

-

Bath-apply GNE-9278 at desired concentrations (e.g., 2, 5, 10 µM) and record the potentiated EPSCs.

-

Wash out the drug to observe the reversal of the effect.

3.1.4. Data Analysis:

-

Measure the peak amplitude, decay time constant (τ), and total charge (integral of the EPSC) of the recorded currents.

-

Calculate the fold potentiation by dividing the average values in the presence of GNE-9278 by the average baseline values.

Calcium Influx Assay

This protocol describes a method to quantify the potentiation of NMDA receptor-mediated calcium influx by GNE-9278 in a recombinant cell line.

3.2.1. Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Co-transfect cells with plasmids encoding the GluN1 subunit and the desired GluN2 subunit (A, B, C, or D) using a suitable transfection reagent.

-

Plate the transfected cells onto 96-well black-walled, clear-bottom plates coated with poly-D-lysine.

3.2.2. Assay Procedure:

-

Wash the cells with an assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Load the cells with a calcium indicator dye (e.g., Fluo-4 AM or Calbryte™ 520 AM) in assay buffer for 45-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Prepare a range of concentrations of GNE-9278 in assay buffer.

-

Use a fluorescence plate reader to measure the baseline fluorescence.

-

Add the GNE-9278 solutions to the wells, followed by the addition of NMDA (e.g., 100 µM) and glycine (e.g., 30 µM) to stimulate the receptors.

-

Record the fluorescence intensity over time to measure the calcium influx.

3.2.3. Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the maximal response.

-

Plot the normalized response against the log of the GNE-9278 concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

Signaling Pathways and Experimental Workflows

Signaling Pathway

The potentiation of NMDA receptor function by GNE-9278 leads to an enhanced influx of Ca²⁺ into the postsynaptic neuron. This increase in intracellular calcium acts as a second messenger, activating a cascade of downstream signaling pathways crucial for synaptic plasticity.

Caption: GNE-9278 signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the effects of GNE-9278 on NMDA receptor function.

Caption: Experimental workflow for GNE-9278.

Conclusion

GNE-9278 is a valuable pharmacological tool for studying the role of NMDA receptors in synaptic plasticity. Its ability to potentiate NMDA receptor function across different GluN2 subunits provides a means to investigate the consequences of enhanced NMDA receptor signaling in both physiological and pathological contexts. The detailed methodologies and quantitative data presented in this guide offer a foundation for researchers and drug development professionals to effectively utilize GNE-9278 in their studies of synaptic function and to explore its potential as a therapeutic agent for disorders associated with NMDA receptor hypofunction.

References

GNE-9278: A Technical Guide to its Selectivity Profile as a Positive Allosteric Modulator of NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-9278 is a potent and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. This technical guide provides a comprehensive overview of the selectivity profile of GNE-9278, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The information compiled herein is intended to support further research and drug development efforts centered on the modulation of NMDA receptor activity.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a key player in excitatory neurotransmission in the central nervous system. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders. GNE-9278 has emerged as a valuable research tool due to its unique mechanism of action and selectivity. It acts as a positive allosteric modulator, binding to a distinct site on the NMDA receptor to enhance its function in the presence of its endogenous agonists, glutamate and glycine. Specifically, GNE-9278 binds to the transmembrane domain (TMD) of the GluN1 subunit, a site that is distinct from the agonist binding sites and the ion channel pore.[1] This allosteric modulation results in an increased peak current and a slowing of the receptor's deactivation kinetics.[1]

Selectivity Profile of GNE-9278

GNE-9278 exhibits a high degree of selectivity for NMDA receptors. The following sections and tables summarize the available quantitative data on its activity.

Potentiation of NMDA Receptor Subunits

GNE-9278 potentiates NMDA receptors containing different GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D). The potency of this potentiation, as measured by the half-maximal effective concentration (EC50), varies across the different subunits.

| NMDA Receptor Subunit | EC50 (µM) for Potentiation | Assay Type | Cell Line | Reference |

| GluN2A | 0.74 | Calcium Influx | HEK | [1] |

| GluN2B | 3.07 | Calcium Influx | HEK | [1] |

| GluN2C | 0.47 | Calcium Influx | HEK | [1] |

| GluN2D | 0.32 | Calcium Influx | HEK | [1] |

Selectivity against other Ionotropic Glutamate Receptors

| Receptor Family | Activity | Assay Type | Reference |

| AMPA Receptors | No significant potentiation | Not specified | |

| Kainate Receptors | Data not publicly available | - | - |

Broader Off-Target Selectivity

Based on extensive searches of publicly available literature, a comprehensive off-target screening profile for GNE-9278 against a broad panel of other neurotransmitter receptors, ion channels, and enzymes is not available. The primary focus of published research has been on its potent and selective modulation of the NMDA receptor.

Mechanism of Action and Signaling Pathway

GNE-9278's mechanism of action involves binding to the transmembrane domain of the GluN1 subunit of the NMDA receptor. This binding event allosterically enhances the receptor's response to its agonists, glutamate and glycine. The potentiation manifests as an increase in the peak amplitude of the ion current passing through the channel and a prolongation of the channel's open time, as evidenced by slower deactivation kinetics.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of GNE-9278's selectivity profile.

Calcium Influx Assay

This assay is a high-throughput method used to measure the potentiation of NMDA receptor activity by GNE-9278.

Objective: To determine the EC50 of GNE-9278 for the potentiation of NMDA receptor-mediated calcium influx.

Cell Lines: Human Embryonic Kidney (HEK) cells stably co-expressing the human GluN1 subunit with one of the four human GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).

Materials:

-

HEK cell lines expressing NMDA receptor subtypes

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a ratiometric dye like Indo-1 AM)

-

GNE-9278 stock solution (in DMSO)

-

NMDA receptor agonists: Glutamate and Glycine

-

Fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Cell Plating: Seed the HEK cells into 96-well or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell adherence.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for a specified time (e.g., 60 minutes).

-

Compound Addition: Prepare serial dilutions of GNE-9278 in assay buffer. Add the GNE-9278 solutions to the respective wells and incubate for a short period.

-

Agonist Stimulation and Data Acquisition: Place the plate in the fluorescence plate reader. Initiate kinetic reading to establish a baseline fluorescence. Add a solution containing a sub-maximal concentration of glutamate and a saturating concentration of glycine to all wells to activate the NMDA receptors.

-

Data Analysis: The increase in intracellular calcium is measured as a change in fluorescence intensity over time. The peak fluorescence response is determined for each concentration of GNE-9278. The EC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion current flowing through the NMDA receptor channel and is used to characterize the modulatory effects of GNE-9278 in detail.

Objective: To measure the effect of GNE-9278 on the amplitude and kinetics of NMDA receptor-mediated currents.

Preparations:

-

Cells: HEK cells or Xenopus oocytes expressing specific NMDA receptor subunit combinations.

-

Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ when filled with internal solution.

-

Internal Solution (Pipette Solution): Typically contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with CsOH.

-

External Solution (Bath Solution): Typically contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, adjusted to pH 7.4 with NaOH. MgCl2 is often omitted to prevent voltage-dependent block of the NMDA receptor.

-

Agonists and Modulators: Stock solutions of glutamate, glycine, and GNE-9278.

Protocol:

-

Cell Preparation: Cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

-

Whole-Cell Configuration: A recording pipette is brought into contact with a cell, and a high-resistance seal (GΩ seal) is formed. The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of the total current across the cell membrane.

-

Current Recording: The cell is voltage-clamped at a holding potential of -60 mV.

-

Agonist Application: A rapid solution exchange system is used to apply a solution containing glutamate and glycine to the cell, evoking an inward current through the NMDA receptors.

-

Modulator Application: After a stable baseline current is established, the agonist solution containing a specific concentration of GNE-9278 is applied.

-

Data Acquisition and Analysis: The current responses in the absence and presence of GNE-9278 are recorded. The peak amplitude of the current and the deactivation time constant (the rate at which the current decays after the removal of the agonist) are measured and compared.

Conclusion

GNE-9278 is a highly selective positive allosteric modulator of NMDA receptors, demonstrating potentiation across all four GluN2 subunits with a notable lack of activity at AMPA receptors. Its well-defined mechanism of action, involving binding to the transmembrane domain of the GluN1 subunit, makes it an invaluable tool for studying the intricate functions of the NMDA receptor. While a comprehensive screening against a broad range of off-target proteins is not publicly available, the existing data strongly supports its high selectivity for the NMDA receptor. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of GNE-9278 and other NMDA receptor modulators.

References

GNE-9278: An In-depth Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GNE-9278, a novel positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. This document details its mechanism of action, quantitative effects on receptor function, and detailed protocols for key experimental procedures relevant to its study in neuroscience research.

Core Concepts: Mechanism of Action

GNE-9278 is a highly selective positive allosteric modulator of the NMDA receptor, acting at a unique binding site on the extracellular surface of the GluN1 subunit's transmembrane domain (TMD).[1] Unlike orthosteric agonists that bind to the glutamate or glycine sites, GNE-9278 enhances receptor function in an activity-dependent manner, meaning it potentiates channels that have already been activated by agonists.[1] Its binding to the TMD initiates a "bottom-up" allosteric signaling cascade, inducing conformational changes that propagate to the extracellular amino-terminal domain (ATD), ultimately stabilizing the receptor in a more active state. This modulation results in an increased peak current, enhanced agonist affinity, and slowed deactivation kinetics of the NMDA receptor.[1]

Quantitative Data on GNE-9278 Activity

The potentiation of NMDA receptor function by GNE-9278 has been quantified across various experimental platforms, primarily focusing on its effects on different GluN2 subunits. The following tables summarize the key quantitative data.

Table 1: Potentiation of NMDA Receptor Subtypes by GNE-9278 in HEK Cell Lines (Calcium Influx Assay)

| GluN2 Subtype | EC₅₀ (µM) | Maximum Fold Potentiation |

| GluN2A | 0.74 | 5.5 |

| GluN2B | 3.07 | 8.4 |

| GluN2C | 0.47 | 10.2 |

| GluN2D | 0.32 | 7.9 |

Data sourced from MedChemExpress product information, citing calcium influx assays in HEK cell lines.[1]

Table 2: Effect of GNE-9278 on NMDA Excitatory Postsynaptic Currents (EPSCs) in Mouse Retrosplenial Cortex Neurons

| GNE-9278 Concentration | Effect on NMDA EPSC Amplitude | Effect on NMDA EPSC Decay Time | Effect on NMDA EPSC Total Charge |

| 2 µmol L⁻¹ | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |

| 5 µmol L⁻¹ | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |

| 10 µmol L⁻¹ | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |

GNE-9278 dose-dependently increased the amplitude, decay time, and total charge of NMDA excitatory postsynaptic currents.[2][3]

Signaling Pathways and Logical Relationships

The mechanism of GNE-9278 involves intricate allosteric signaling and modulation of the NMDA receptor's kinetic states. The following diagrams, rendered in DOT language, illustrate these processes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize GNE-9278.

Whole-Cell Patch-Clamp Electrophysiology in Acute Mouse Brain Slices

This protocol is adapted from studies investigating synaptic currents in brain slices and is suitable for assessing the effect of GNE-9278 on NMDA receptor-mediated currents.

Objective: To measure NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in neurons from acute brain slices and assess the modulatory effects of GNE-9278.

Materials:

-

Animals: Postnatal day 6-8 mice.

-

Slicing Solution (ACSF), ice-cold and oxygenated (95% O₂ / 5% CO₂):

-

125 mM NaCl

-

2.5 mM KCl

-

1.25 mM NaH₂PO₄

-

25 mM NaHCO₃

-

25 mM Glucose

-

1 mM MgCl₂

-

2 mM CaCl₂

-

-

Recording Solution (ACSF), oxygenated: Same as slicing solution.

-

Internal Pipette Solution:

-

140 mM K-gluconate

-

10 mM HEPES

-

1 mM EGTA

-

4 mM Na₂ATP

-

0.3 mM NaGTP

-

pH adjusted to 7.3 with KOH

-

Osmolarity adjusted to ~290 mOsm

-

-

Pharmacological Agents:

-

GNE-9278 (stock solution in DMSO, final concentrations 2, 5, 10 µM)

-

DL-AP5 (50 µM) to block NMDA receptors

-

CNQX (10 µM) to block AMPA/Kainate receptors

-

-

Equipment: Vibratome, patch-clamp amplifier, micromanipulators, perfusion system, microscope with DIC optics.

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the mouse in accordance with approved animal care protocols.

-

Rapidly remove the brain and place it in ice-cold, oxygenated slicing ACSF.

-

Cut 300 µm thick coronal or sagittal slices of the desired brain region (e.g., retrosplenial cortex) using a vibratome.

-

Transfer slices to a holding chamber with oxygenated ACSF at 32-34°C for 30 minutes, then maintain at room temperature.

-

-

Recording:

-

Transfer a slice to the recording chamber under the microscope and continuously perfuse with oxygenated recording ACSF.

-

Identify pyramidal neurons in the region of interest.

-

Establish a whole-cell patch-clamp configuration with a borosilicate glass pipette (3-5 MΩ resistance) filled with internal solution.

-

Hold the neuron at a membrane potential of -70 mV.

-

To isolate NMDA receptor currents, perfuse the slice with ACSF containing CNQX (10 µM) and 0 mM Mg²⁺ (or a low concentration like 0.1 mM) to relieve the voltage-dependent magnesium block.

-

Evoke synaptic responses using a bipolar stimulating electrode placed in a relevant afferent pathway.

-

Record baseline NMDA EPSCs for at least 5-10 minutes.

-

Apply GNE-9278 at the desired concentration via the perfusion system and record the potentiated EPSCs.

-

After recording the effect of GNE-9278, apply DL-AP5 to confirm that the recorded currents are mediated by NMDA receptors.

-

-

Data Analysis:

-

Measure the peak amplitude, decay time constant (τ), and total charge transfer of the NMDA EPSCs before and after GNE-9278 application.

-

Normalize the data to the baseline recordings to quantify the potentiation.

-

Calcium Influx Assay in HEK293 Cells

This protocol describes a high-throughput method to assess the potentiation of NMDA receptor activity by GNE-9278 using a fluorescent calcium indicator in a plate reader format.

Objective: To measure the increase in intracellular calcium concentration following NMDA receptor activation and its potentiation by GNE-9278.

Materials:

-

Cells: HEK293 cells stably or transiently expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A).

-

Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics if applicable.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium Indicator: Fluo-4 AM or a similar calcium-sensitive dye.

-

Reagents:

-

GNE-9278 (serial dilutions)

-

NMDA and Glycine (co-agonists)

-

Ionomycin (positive control)

-

EGTA (negative control)

-

-

Equipment: Fluorescence microplate reader with automated liquid handling.

Procedure:

-

Cell Plating:

-

Seed HEK293 cells expressing the target NMDA receptor into black, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate for 18-24 hours at 37°C, 5% CO₂.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator (e.g., 2 µM Fluo-4 AM) in assay buffer.

-

Aspirate the culture medium from the cell plate and add the loading buffer to each well.

-

Incubate the plate for 45-60 minutes at 37°C in the dark.

-

Wash the cells gently with assay buffer to remove extracellular dye. Leave a final volume of buffer in each well.

-

-

Assay Performance:

-

Prepare a compound plate with serial dilutions of GNE-9278 and a separate agonist plate with a fixed concentration of NMDA and glycine (e.g., an EC₂₀ concentration to allow for potentiation).

-

Place the cell plate and compound plate into the fluorescence microplate reader.

-

Measure baseline fluorescence for 10-20 seconds.

-

Add GNE-9278 from the compound plate to the cell plate and incubate for a predetermined time (e.g., 5-15 minutes).

-

Add the NMDA/glycine solution from the agonist plate to initiate receptor activation and calcium influx.

-

Immediately begin recording the fluorescence signal over time (e.g., for 2-3 minutes).

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) or the ratio of fluorescence to baseline (F/F₀).

-

Determine the peak response for each concentration of GNE-9278.

-

Plot the dose-response curve and calculate the EC₅₀ value for GNE-9278 potentiation.

-

This guide provides a foundational understanding of GNE-9278 for its application in neuroscience research. For further details on specific experimental conditions and data interpretation, consulting the primary research literature is recommended.

References

GNE-9278: A Positive Allosteric Modulator of NMDA Receptors - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-9278 is a novel small molecule that acts as a positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors.[1][2][3] Unlike conventional agonists that directly activate the receptor, GNE-9278 binds to a distinct allosteric site, enhancing the receptor's response to its endogenous ligands, glutamate and glycine. This technical guide provides a comprehensive overview of GNE-9278, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

GNE-9278 exerts its potentiating effect on NMDA receptors through a unique mechanism. It binds to a novel site on the extracellular surface of the transmembrane domains (TMD) of the GluN1 and GluN2A subunits.[1] This binding is state-dependent, showing a preference for the agonist-bound state of the receptor.[2] The interaction of GNE-9278 with this site leads to several functional consequences:

-

Increased Peak Current: GNE-9278 enhances the peak amplitude of NMDA receptor-mediated currents.[3]

-

Slower Deactivation: It significantly reduces the deactivation rate of the receptor following the removal of glutamate.[2]

-

Increased Agonist Potency: GNE-9278 increases the potency of both glutamate and glycine.[2]

Importantly, GNE-9278 is a non-selective PAM, potentiating NMDA receptors containing GluN2A, GluN2B, GluN2C, and GluN2D subunits.[1][2] It does not exhibit activity at AMPA receptors, highlighting its selectivity for the NMDA receptor subtype.[1]

A proposed signaling pathway for the action of GNE-9278 on NMDA receptors is depicted below.

Caption: GNE-9278 signaling pathway.

Quantitative Data

The positive allosteric modulatory effects of GNE-9278 have been quantified across different NMDA receptor subunit compositions using various in vitro assays. The following tables summarize the key pharmacological data.

Table 1: Potency (EC₅₀) of GNE-9278 on different NMDA Receptor Subunits

| GluN2 Subunit | Assay Type | Cell Line | EC₅₀ (µM) | Reference |

| GluN2A | Calcium Influx | HEK | 0.74 | [2] |

| GluN2B | Calcium Influx | HEK | 3.07 | [2] |

| GluN2C | Calcium Influx | HEK | 0.47 | [2] |

| GluN2D | Calcium Influx | HEK | 0.32 | [2] |

Table 2: Efficacy of GNE-9278 on NMDA Receptor Subunits

| GluN2 Subunit | Assay Type | Cell Line | Parameter | Value | Reference |

| GluN2A | Electrophysiology (Xenopus oocytes) | Xenopus oocytes | Amplitude Fold Potentiation (at 10 µM) | ~3.5 | [1] |

| GluN2B | Electrophysiology (Xenopus oocytes) | Xenopus oocytes | Amplitude Fold Potentiation (at 10 µM) | ~7 | [1] |

| GluN2C | Electrophysiology (Xenopus oocytes) | Xenopus oocytes | Amplitude Fold Potentiation (at 10 µM) | ~7 | [1] |

| GluN2D | Electrophysiology (Xenopus oocytes) | Xenopus oocytes | Amplitude Fold Potentiation (at 10 µM) | ~13 | [1] |

| GluN2A | Electrophysiology (Xenopus oocytes) | Xenopus oocytes | Increase in Deactivation Time Constant | 4.8-fold | [1] |

Experimental Protocols

The characterization of GNE-9278 relies on two primary experimental techniques: whole-cell patch-clamp electrophysiology and calcium influx assays. The following are detailed methodologies for these key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ion currents flowing through NMDA receptors in response to agonist and modulator application.

Cell Culture and Transfection:

-

Maintain Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

For transient transfection, plate cells onto glass coverslips.

-

Transfect cells with plasmids encoding the desired GluN1 and GluN2 subunits using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent protein marker (e.g., GFP) can be co-transfected to identify successfully transfected cells.

-

Record from cells 24-48 hours post-transfection.

Electrophysiological Recording:

-

External Solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.01 EDTA, 1.8 CaCl₂, and 0.05 glycine (pH 7.3, adjusted with NaOH).

-

Internal Solution (in mM): 135 CsF, 10 BAPTA, 10 HEPES, and 1 MgCl₂ (pH 7.2, adjusted with CsOH).

-

Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell recording configuration on a transfected cell identified by fluorescence microscopy.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply agonists (glutamate and glycine) and GNE-9278 using a rapid solution exchange system.

-

Record currents using an appropriate amplifier and data acquisition software.

Caption: Whole-cell patch clamp workflow.

Calcium Influx Assay

This high-throughput assay measures the influx of calcium through NMDA receptors upon activation, which is a functional readout of receptor activity.

Cell Culture and Plating:

-

Use HEK293 cells stably or transiently expressing the desired NMDA receptor subunits.

-

Plate the cells in 96- or 384-well black-walled, clear-bottom microplates.

Assay Protocol:

-

Loading Buffer: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the cell culture medium and add the loading buffer to each well.

-

Incubate the plate at 37°C for 1 hour to allow for dye loading.

-

Wash the cells with the assay buffer to remove excess dye.

-

Compound and Agonist Addition:

-

Prepare serial dilutions of GNE-9278.

-

Prepare a solution of glutamate and glycine at their EC₂₀ concentrations.

-

-

Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

-

Add GNE-9278 to the wells and incubate for a short period.

-

Add the glutamate/glycine solution to stimulate the NMDA receptors.

-

Measure the change in fluorescence over time.

Caption: Calcium influx assay workflow.

Conclusion

GNE-9278 represents a valuable research tool for investigating the physiological and pathophysiological roles of NMDA receptors. Its character as a non-selective positive allosteric modulator with a well-defined mechanism of action makes it a subject of interest for potential therapeutic applications in conditions associated with NMDA receptor hypofunction. The detailed protocols provided in this guide are intended to facilitate further research into the properties and potential applications of GNE-9278.

References

GNE-9278: A Positive Allosteric Modulator of NMDA Receptors with Potential in Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GNE-9278 is a novel small molecule that acts as a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors.[1][2] Unlike direct agonists or antagonists, GNE-9278 fine-tunes the activity of NMDA receptors in the presence of their endogenous ligands, glutamate and glycine.[2][3] This mechanism of action presents a promising therapeutic avenue for a range of neurological disorders where NMDA receptor hypofunction is implicated, including schizophrenia, age-related cognitive decline, and potentially certain neurodegenerative conditions.[4] This technical guide provides a comprehensive overview of GNE-9278, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a discussion of its potential therapeutic role in neurological disorders.

Mechanism of Action

GNE-9278 exerts its effects by binding to a unique site on the transmembrane domain (TMD) of the GluN1 subunit of the NMDA receptor.[2][3] This allosteric binding potentiates receptor function by increasing the peak current amplitude and slowing the deactivation kinetics upon agonist binding.[2][3] This leads to an overall enhancement of NMDA receptor-mediated synaptic transmission.

The potentiation by GNE-9278 is state-dependent, showing a preference for the agonist-bound conformation of the receptor.[5] Interestingly, research suggests that GNE-9278's binding to the TMD can induce long-range conformational changes, affecting the dynamics of the extracellular amino-terminal domain.[3] This "bottom-up" allostery highlights a sophisticated mechanism for modulating receptor function.[3]

Signaling Pathway of GNE-9278-Mediated NMDA Receptor Modulation

The following diagram illustrates the signaling pathway of NMDA receptor activation and the modulatory role of GNE-9278.

Quantitative Data

GNE-9278 demonstrates potentiation of NMDA receptors containing different GluN2 subunits. The following table summarizes the half-maximal effective concentrations (EC₅₀) for GNE-9278 in potentiating calcium influx in HEK cell lines expressing various NMDA receptor subtypes.

| GluN2 Subunit | EC₅₀ (µM) |

| GluN2A | 0.74[2] |

| GluN2B | 3.07[2] |

| GluN2C | 0.47[2] |

| GluN2D | 0.32[2] |

In a study investigating the effects of GNE-9278 on ethanol-induced inhibition of NMDA excitatory postsynaptic currents (EPSCs), the following quantitative effects were observed at a concentration of 5 µmol L⁻¹.

| Parameter | Effect of GNE-9278 (5 µmol L⁻¹) |

| NMDA EPSC Amplitude | Dose-dependently increased |

| NMDA EPSC Decay Time | Dose-dependently increased |

| NMDA EPSC Total Charge | Dose-dependently increased |

Experimental Protocols

Calcium Influx Assay

This protocol is a representative method for assessing the potentiation of NMDA receptors by GNE-9278 using a calcium-sensitive dye in a high-throughput format.

Objective: To quantify the potentiation of NMDA receptor-mediated calcium influx by GNE-9278.

Materials:

-

HEK293 cells stably expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A).

-

Cell culture medium and supplements.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 1.8 mM CaCl₂, 1 mM probenecid, pH 7.4).

-

Calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM).

-

GNE-9278 stock solution in DMSO.

-

NMDA receptor agonists (glutamate and glycine).

-

384-well black-walled, clear-bottom assay plates.

-

Fluorescent plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed HEK293 cells expressing the NMDA receptor of interest into 384-well plates at an appropriate density and culture overnight.

-

Dye Loading: Remove culture medium and add assay buffer containing the calcium-sensitive dye. Incubate for 1-2 hours at 37°C.

-

Compound Preparation: Prepare a serial dilution of GNE-9278 in assay buffer. Also, prepare a solution of NMDA receptor agonists (e.g., an EC₂₀ concentration of glutamate and a saturating concentration of glycine).

-

Assay: a. Wash the cells with assay buffer to remove extracellular dye. b. Acquire a baseline fluorescence reading. c. Add the GNE-9278 solution to the wells and incubate for a specified period. d. Add the agonist solution to stimulate the NMDA receptors. e. Record the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the potentiation by GNE-9278 relative to the agonist-only control. Determine the EC₅₀ value by fitting the concentration-response data to a sigmoidal curve.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a method to measure the direct effects of GNE-9278 on NMDA receptor currents in individual cells.

Objective: To characterize the effect of GNE-9278 on the amplitude and kinetics of NMDA receptor-mediated currents.

Materials:

-

Cells expressing NMDA receptors (e.g., cultured neurons or transfected HEK cells).

-

External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH 7.4).

-

Internal solution for the patch pipette (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, ATP, and GTP, pH 7.2).

-

GNE-9278 and NMDA receptor agonists.

-

Patch-clamp amplifier and data acquisition system.

-

Microscope and micromanipulators.

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for recording.

-

Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.

-

Patching: Under microscopic guidance, form a high-resistance seal (gigaohm) between the patch pipette and the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Current Recording: Clamp the cell at a holding potential (e.g., -70 mV).

-

Drug Application: Apply NMDA receptor agonists to elicit a baseline current. Then, co-apply the agonists with GNE-9278 to measure the potentiated current.

-

Data Analysis: Measure the peak amplitude, decay time constant, and total charge transfer of the NMDA receptor currents in the absence and presence of GNE-9278.

Experimental Workflow for Patch-Clamp Electrophysiology

The following diagram illustrates the typical workflow for a whole-cell patch-clamp experiment to evaluate GNE-9278.

Role in Neurological Disorders

The ability of GNE-9278 to enhance NMDA receptor function makes it a compelling candidate for treating neurological disorders characterized by NMDA receptor hypofunction.

-

Schizophrenia: NMDA receptor dysfunction is a key hypothesis in the pathophysiology of schizophrenia, particularly the negative and cognitive symptoms. By potentiating NMDA receptor signaling, GNE-9278 could potentially alleviate these debilitating aspects of the disorder.

-

Cognitive Deficits: Age-related cognitive decline and cognitive impairments in neurodegenerative diseases like Alzheimer's disease are associated with altered synaptic plasticity.[4] As NMDA receptors are crucial for long-term potentiation (LTP), a cellular correlate of learning and memory, enhancing their function with GNE-9278 could offer a pro-cognitive benefit.

-

Neurodevelopmental Disorders: Certain neurodevelopmental disorders are linked to mutations in genes encoding NMDA receptor subunits that lead to a loss of function. Positive allosteric modulators like GNE-9278 could potentially rescue the function of these mutated receptors.[6]

-

Ethanol-Induced Neurodegeneration: Preclinical studies have shown that GNE-9278 can counteract the inhibitory effects of ethanol on NMDA receptor function and ameliorate ethanol-induced suppression of neuronal firing. This suggests a potential role in mitigating the neurotoxic effects of alcohol, particularly during development.

It is important to note that the therapeutic application of NMDA receptor modulators requires a careful balance. Over-activation of NMDA receptors can lead to excitotoxicity and neuronal death, a process implicated in ischemic stroke and traumatic brain injury. The PAM mechanism of GNE-9278, which enhances endogenous signaling rather than causing direct activation, may offer a wider therapeutic window compared to direct agonists.

Conclusion

GNE-9278 is a valuable research tool and a promising therapeutic lead for neurological disorders. Its well-defined mechanism of action as a positive allosteric modulator of NMDA receptors, coupled with its potent and selective activity, provides a strong rationale for its further investigation. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of GNE-9278 in addressing the unmet needs of patients with debilitating neurological conditions. Further preclinical studies in relevant animal models are warranted to establish its in vivo efficacy and safety profile.

References

- 1. NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bi-directional allosteric pathway in NMDA receptor activation and modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Positive allosteric modulation of NMDA receptors: mechanisms, physiological impact and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel NMDA receptor positive allosteric modulator that acts via the transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Positive allosteric modulators that target NMDA receptors rectify loss-of-function GRIN variants associated with neurological and neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE-9278: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of GNE-9278, a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. The information is intended for researchers and professionals involved in neuroscience drug discovery and development.

Chemical Structure and Properties

GNE-9278, with the chemical name 4-Cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide, is a small molecule compound with a molecular weight of 429.54 g/mol and the chemical formula C₂₁H₂₇N₅O₃S.[1][4] Its structure is characterized by a central triazolopyrimidine core linked to a cyclohexylbenzenesulfonamide moiety.

Table 1: Physicochemical Properties of GNE-9278

| Property | Value | Source |

| Molecular Weight | 429.54 | [1][4] |

| Formula | C₂₁H₂₇N₅O₃S | [1][4] |

| CAS Number | 901230-11-3 | [1] |

| Purity | ≥98% | [1][4] |

| Solubility | Soluble to 100 mM in DMSO | [1] |

| Storage | Store at +4°C | [1] |

Mechanism of Action

GNE-9278 is a positive allosteric modulator (PAM) of NMDA receptors.[1][4] Unlike agonists that directly activate the receptor, GNE-9278 binds to a distinct site on the receptor to enhance its function. Specifically, it binds within the transmembrane domain (TMD) of the GluN1 subunit, a unique binding site for a PAM.[2][5][6] This interaction potentiates NMDA receptors containing GluN2A, GluN2B, GluN2C, and GluN2D subunits.[1][4]

The binding of GNE-9278 to the NMDA receptor leads to several functional consequences:

-

Increased Peak Current: It enhances the peak current amplitude in response to agonist binding.[2]

-

Slowed Deactivation: It slows the deactivation of the receptor, prolonging the ionic current.[1][4]

-

Enhanced Agonist Potency: GNE-9278 increases the potency of the endogenous agonists glutamate and glycine.[1][4]

GNE-9278 displays a preference for agonist-bound NMDA receptors, meaning it has a greater effect when the receptor is already activated.[1][4]

Biological Activity and Potency

The potentiation of NMDA receptor function by GNE-9278 has been quantified using calcium influx assays in HEK cell lines expressing different NMDA receptor subunits. The half-maximal effective concentrations (EC₅₀) for potentiation are summarized in the table below.

Table 2: Potency of GNE-9278 on Different NMDA Receptor Subunits

| Subunit Composition | EC₅₀ (μM) | Source |

| GluN2A | 0.74 | [1][4] |

| GluN2B | 3.07 | [1][4] |

| GluN2C | 0.47 | [1][4] |

| GluN2D | 0.32 | [1][4] |

These values were determined in a Ca²⁺ influx assay.[1][4]

Experimental Protocols

Calcium Influx Assay

The potency of GNE-9278 on different NMDA receptor subunits is commonly determined using a calcium influx assay in HEK293 cells stably expressing the respective subunits. A general protocol for such an assay is outlined below.

Experimental Workflow: Calcium Influx Assay

References

- 1. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bi-directional allosteric pathway in NMDA receptor activation and modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for GNE-9278 Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-9278 is a potent and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts on the GluN1 subunit's transmembrane domain, leading to an increase in peak current and agonist affinity.[1][2] This potentiation of NMDA receptor activity makes GNE-9278 a valuable tool for studying the physiological and pathological roles of NMDA receptors and a potential therapeutic agent for conditions associated with NMDA receptor hypofunction. Patch-clamp electrophysiology is the gold-standard technique for characterizing the effects of compounds like GNE-9278 on ion channel function with high fidelity.[3] These application notes provide detailed protocols for investigating the effects of GNE-9278 on NMDA receptors using whole-cell patch-clamp techniques in both recombinant expression systems and primary neurons.

Mechanism of Action

GNE-9278 enhances the function of NMDA receptors containing various GluN2 subunits (GluN2A, 2B, 2C, and 2D).[2][4][5] Its mechanism of action involves slowing the deactivation kinetics of the receptor and increasing the potency of the co-agonists glutamate and glycine.[2][4][5][6] This results in an overall increase in charge transfer through the ion channel during synaptic events.

Data Presentation

Quantitative Effects of GNE-9278 on NMDA Receptor Function

| Parameter | Cell Type | Subunit Composition | Value | Reference |

| EC50 (Ca2+ influx assay) | HEK cells | GluN1/GluN2A | 0.74 µM | [2][5] |

| HEK cells | GluN1/GluN2B | 3.07 µM | [2][5] | |

| HEK cells | GluN1/GluN2C | 0.47 µM | [2][5] | |

| HEK cells | GluN1/GluN2D | 0.32 µM | [2][5] | |

| EC50 (Electrophysiology) | Xenopus oocytes | GluN1/GluN2A | 3.2 µM | [4] |

| Xenopus oocytes | GluN1/GluN2B | 15.7 µM | [4] | |

| Xenopus oocytes | GluN1/GluN2C | 6.6 µM | [4] | |

| Xenopus oocytes | GluN1/GluN2D | 6.7 µM | [4] | |

| Fold Potentiation (Amplitude) | Xenopus oocytes | GluN1/GluN2A | ~3.5-fold (at 10 µM) | [4] |

| Xenopus oocytes | GluN1/GluN2B | ~7-fold (at 10 µM) | [4] | |

| Xenopus oocytes | GluN1/GluN2C | ~7-fold (at 10 µM) | [4] | |

| Xenopus oocytes | GluN1/GluN2D | ~13-fold (at 10 µM) | [4] | |

| Increase in NMDA EPSC Amplitude | Mouse Retrosplenial Cortex Neurons | Mixed | 1.2-fold (at 5 µM), 1.7-fold (at 10 µM) | [4] |

| Increase in NMDA EPSC Decay Time | Mouse Retrosplenial Cortex Neurons | Mixed | 1.7-fold (at 5 µM), 2-fold (at 10 µM) | [4] |

| Increase in NMDA EPSC Total Charge | Mouse Retrosplenial Cortex Neurons | Mixed | 1.4-fold (at 5 µM), 3.5-fold (at 10 µM) | [4] |

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recordings in HEK293 Cells

This protocol is designed for studying GNE-9278 effects on specific NMDA receptor subtypes heterologously expressed in HEK293 cells.

1. Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Transiently transfect cells with plasmids encoding the desired GluN1 and GluN2 subunits, along with a marker gene such as eGFP.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 100 µM glycine, and 10 µM EDTA. Adjust pH to 7.2 with NaOH.[1]

-

Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[1]

-

Agonist Solution: External solution supplemented with 1 mM glutamate.

-

GNE-9278 Stock Solution: Prepare a stock solution of GNE-9278 in DMSO. The final concentration of DMSO in the recording solution should be kept below 0.1%.

3. Electrophysiological Recording:

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

-

Obtain a whole-cell patch-clamp configuration on a transfected cell identified by eGFP fluorescence.

-

Clamp the cell at a holding potential of -60 mV to -70 mV.

-

Apply the agonist solution using a rapid perfusion system to evoke NMDA receptor-mediated currents.

-

To assess the effect of GNE-9278, co-apply the desired concentration of GNE-9278 with the agonist solution.

-

Record and analyze the peak amplitude, decay kinetics, and total charge transfer of the evoked currents in the absence and presence of GNE-9278.

Protocol 2: Whole-Cell Voltage-Clamp and Current-Clamp Recordings in Primary Neurons

This protocol is suitable for investigating the effects of GNE-9278 on native NMDA receptors in cultured neurons or acute brain slices.

1. Primary Neuron Culture or Acute Slice Preparation:

-

For cultured neurons, dissect and culture neurons from the desired brain region (e.g., cortex or hippocampus) of embryonic or neonatal rodents.

-

For acute slices, prepare 250-300 µm thick brain slices from young rodents using a vibratome.

2. Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) for slices (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2, bubbled with 95% O2 / 5% CO2.

-

External Solution for cultured neurons (in mM): 150 NaCl, 2.5 KCl, 2 CaCl2, 10 HEPES, 0.1 EDTA, and 0.1 glycine. Adjust pH to 7.2.

-

Internal (Pipette) Solution (for voltage-clamp, in mM): 127 Cs-Methanesulfonate, 10 NaCl, 5 EGTA, 10 HEPES, 6 QX314, 4 ATP-Mg, and 0.3 GTP. Adjust pH to 7.25 with CsOH.

-

Internal (Pipette) Solution (for current-clamp, in mM): 130 K-Gluconate, 5 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH.

3. Electrophysiological Recording:

-

Voltage-Clamp:

-

Obtain a whole-cell recording from a neuron of interest.

-

Hold the cell at -70 mV to record excitatory postsynaptic currents (EPSCs). To isolate NMDA receptor-mediated EPSCs, AMPA receptors can be blocked with an antagonist like CNQX.

-

Evoke synaptic currents using a stimulating electrode placed near the recorded neuron.

-

Bath apply GNE-9278 at the desired concentration and record the changes in the amplitude and kinetics of the NMDA EPSCs.

-

-

Current-Clamp:

-

Record the resting membrane potential and evoke action potentials by injecting depolarizing current steps.

-

To study synaptically-evoked action potentials, use a stimulating electrode.

-

Apply GNE-9278 and assess its effect on neuronal excitability, such as changes in the number of evoked action potentials and the amplitude of excitatory postsynaptic potentials (EPSPs).[7]

-

Visualizations

Caption: Experimental workflow for GNE-9278 patch-clamp electrophysiology.

Caption: GNE-9278 modulation of NMDA receptor signaling.

References

- 1. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]

- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 4. Making sure you're not a bot! [nanion.de]

- 5. Video: One-channel Cell-attached Patch-clamp Recording [jove.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GNE-9278 in Primary Neuron Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-9278 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors.[1][2] It acts on the transmembrane domain of the GluN1 subunit, enhancing receptor function in the presence of the agonists glutamate and glycine.[1][2] GNE-9278 potentiates all four GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D), making it a valuable tool for studying NMDA receptor physiology and for investigating potential therapeutic strategies in conditions associated with NMDA receptor hypofunction.[1] These application notes provide detailed protocols for the use of GNE-9278 in primary neuron cultures, including quantitative data, experimental procedures, and visualizations of the relevant signaling pathways and workflows.

Mechanism of Action

GNE-9278 enhances NMDA receptor activity by increasing the peak current amplitude and slowing the deactivation of the receptor upon agonist binding.[3] This leads to an overall increase in charge transfer through the ion channel. Its positive allosteric modulatory effects are observed across all major GluN2 subunits, although with varying potencies.

Data Presentation

The following tables summarize the quantitative data for GNE-9278's efficacy on different NMDA receptor subunits and its observed effects in neuronal preparations.

Table 1: GNE-9278 EC50 Values for Potentiation of Human NMDA Receptor Subtypes (in HEK cells)

| GluN2 Subunit | EC50 (µM) |

| GluN2A | 0.74 |

| GluN2B | 3.07 |

| GluN2C | 0.47 |

| GluN2D | 0.32 |

Data obtained from calcium influx assays in HEK cell lines.[1]

Table 2: Effective Concentrations of GNE-9278 in Primary Neuronal Preparations

| Neuronal Preparation | Concentration (µM) | Observed Effect | Reference |

| Primary Rat Neocortical Neurons | 10 | Weakened desensitization of NMDA receptors. | [4] |

| Acute Mouse Retrosplenial Cortical Slices | 5 | Ameliorated ethanol-induced inhibition of NMDA excitatory postsynaptic currents (EPSCs) and action potential firing. | [5][6] |

| Acute Mouse Retrosplenial Cortical Slices | 10 | Dose-dependently increased the amplitude, decay time, and total charge of NMDA EPSCs. | [5][6][7] |

Experimental Protocols

Protocol 1: Preparation of GNE-9278 Stock and Working Solutions

GNE-9278 is soluble in dimethyl sulfoxide (DMSO).[1]

Materials:

-

GNE-9278 powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27)

Procedure:

-